molecular formula C21H20N4O3 B12519660 (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone CAS No. 656257-19-1

(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone

Cat. No.: B12519660
CAS No.: 656257-19-1
M. Wt: 376.4 g/mol
InChI Key: OBVQLQNNURKQES-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an imidazole ring, and an indole moiety

Properties

CAS No.

656257-19-1

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(2-nitrophenyl)-[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydroindol-1-yl]methanone

InChI

InChI=1S/C21H20N4O3/c1-2-7-15-13-22-20(23-15)19-12-14-8-3-5-10-17(14)24(19)21(26)16-9-4-6-11-18(16)25(27)28/h3-6,8-11,13,19H,2,7,12H2,1H3,(H,22,23)

InChI Key

OBVQLQNNURKQES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N1)C2CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling with the nitrophenyl group under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole and indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone exhibit significant antimicrobial properties. For instance:

  • Study Findings : Jain et al. reported that derivatives of imidazole and indole structures showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Antihypertensive Effects

Recent studies have explored the antihypertensive effects of imidazole-containing compounds:

  • Experimental Evidence : In vivo studies indicated that certain derivatives could significantly lower blood pressure in hypertensive animal models .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various derivatives based on the imidazole framework and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that specific compounds exhibited superior activity compared to standard antibiotics.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AInhibition Zone: 15 mmInhibition Zone: 12 mm
Compound BInhibition Zone: 18 mmInhibition Zone: 10 mm

Case Study 2: Antihypertensive Activity

Navarrete-Vazquez et al. investigated the antihypertensive effects of structurally related compounds in spontaneously hypertensive rats (SHR). The study concluded that specific modifications to the imidazole ring enhanced vasorelaxant properties.

CompoundEC50 (μM)E max (%)
Compound C67.5 ± 10.591.0 ± 3.0
Compound D45.0 ± 8.085.0 ± 4.0

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole and indole rings can engage in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (2-Nitrophenyl)[2-(5-methyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone
  • (2-Nitrophenyl)[2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone

Uniqueness: The presence of the propyl group in (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its methyl and ethyl analogs, which may exhibit different chemical and biological behaviors.

Biological Activity

The compound (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H20N4OC_{21}H_{20}N_{4}O, which indicates a structure comprising a nitrophenyl group, an imidazole ring, and an indole moiety. The synthesis typically involves multi-step reactions that include:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of an aldehyde with an amine.
  • Introduction of the Nitrophenyl Group : Nitration of a phenyl ring using concentrated nitric and sulfuric acids.
  • Formation of the Indole Moiety : This involves cyclization reactions that integrate the indole structure into the compound.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported the antimicrobial activity of related compounds with zones of inhibition ranging from 11 mm to 28 mm against different bacteria (Table 1) .

CompoundE. coli (mm)S. aureus (mm)B. subtilis (mm)
5a152821
5b112419
Streptomycin283231

Anticancer Activity

The compound has also been studied for its anticancer properties. The presence of the imidazole and indole rings is believed to contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazole ring may interact with metal ions in enzymes, inhibiting their activity.
  • Reactive Oxygen Species Generation : The nitrophenyl group can undergo bioreduction, leading to the formation of reactive intermediates that induce oxidative stress in cells.
  • Binding Affinity : The structural features enhance binding affinity to biological targets through π-π interactions.

Case Studies

Several studies have documented the efficacy of related compounds:

  • Antitubercular Activity : A study synthesized various imidazole derivatives and tested them against Mycobacterium tuberculosis, revealing IC90 values ranging from 3.73 μM to 40.32 μM for some compounds .
  • Antiprotozoal Activity : Another study highlighted that derivatives of nitroimidazoles exhibited significant activity against Trichomonas vaginalis, demonstrating lower toxicity compared to their parent compounds .

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